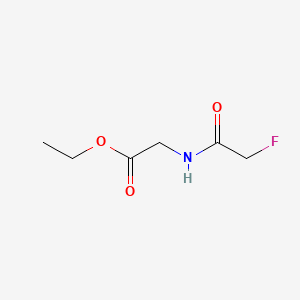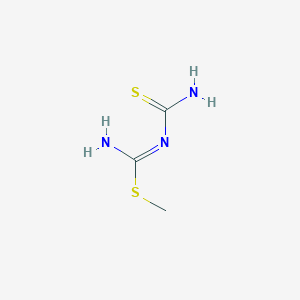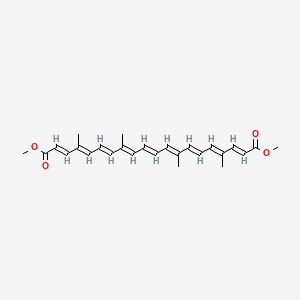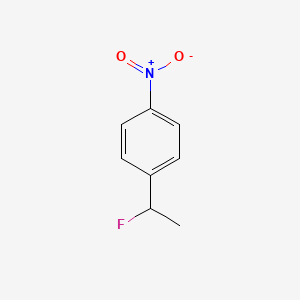
1-(1-Fluoroethyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Fluoroethyl)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring substituted with a nitro group and a fluoroethyl group
Preparation Methods
The synthesis of 1-(1-Fluoroethyl)-4-nitrobenzene typically involves the nitration of 1-(1-Fluoroethyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product.
Chemical Reactions Analysis
1-(1-Fluoroethyl)-4-nitrobenzene undergoes various chemical reactions, including:
-
Reduction
Reagents: Common reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Conditions: The reduction can be carried out at room temperature or slightly elevated temperatures.
Products: The primary product is 1-(1-Fluoroethyl)-4-aminobenzene.
-
Substitution
Reagents: Nucleophiles such as hydroxide ions or alkoxide ions.
Conditions: The reaction typically requires a polar aprotic solvent and elevated temperatures.
Products: Substituted derivatives of this compound.
-
Oxidation
Reagents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: The reaction is usually conducted under acidic or basic conditions.
Products: Oxidized derivatives of this compound.
Scientific Research Applications
1-(1-Fluoroethyl)-4-nitrobenzene has several applications in scientific research:
-
Chemistry
- Used as a precursor in the synthesis of various fluorinated organic compounds.
- Employed in the study of reaction mechanisms involving nitro and fluoro groups.
-
Biology
- Investigated for its potential use in the development of fluorinated pharmaceuticals.
- Studied for its interactions with biological molecules and potential bioactivity.
-
Medicine
- Explored for its potential as a building block in the synthesis of novel drugs.
- Evaluated for its pharmacokinetic properties and metabolic stability.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Fluoroethyl)-4-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions. The fluoroethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall bioactivity and pharmacokinetics.
Comparison with Similar Compounds
1-(1-Fluoroethyl)-4-nitrobenzene can be compared with other similar compounds such as:
-
Fluoroethane
Structure: Contains a fluoroethyl group but lacks the nitro group.
Properties: Less reactive compared to this compound.
-
1-Fluoroethylbenzene
Properties: Different reactivity and applications compared to this compound.
-
4-Nitrobenzyl Fluoride
Structure: Contains a nitro group and a benzyl fluoride group.
Properties: Similar reactivity but different applications compared to this compound.
Properties
CAS No. |
64747-67-7 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
1-(1-fluoroethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8FNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 |
InChI Key |
ONWBRCQYAUJSOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


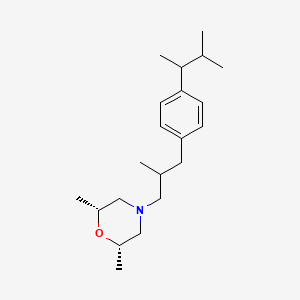


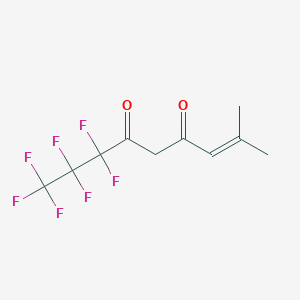



![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
